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Compound of Interest

3-Chloro-2-(3-
Compound Name:

chlorophenoxy)aniline
CAS No.: 946772-61-8
Cat. No.: B1318587

Get Quote

Executive Summary

3-Chloro-2-(3-chlorophenoxy)aniline (CAS 946772-61-8) is a specialized intermediate often
utilized in the synthesis of diaryl ether-based kinase inhibitors and agrochemicals. Unlike
common reagents, this compound often lacks extensive public experimental data, making in-
house verification critical for ensuring downstream synthesis reliability.

This guide provides a rigorous framework for verifying the identity and purity of this compound
through melting point (MP) determination.[1] We compare the two industry-standard
"alternatives” for thermal analysis—Capillary Method vs. Differential Scanning Calorimetry
(DSC)—and provide a self-validating protocol to establish a definitive melting range for your
specific lot.

Compound Profile & Predicted Properties

Before initiating thermal analysis, the operator must understand the structural context to
anticipate behavior (e.g., supercooling, sublimation).
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Specification

Notes

Chemical Name

3-Chloro-2-(3-

chlorophenoxy)aniline

CAS Number 946772-61-8 Primary Identifier
Molecular Formula C12H9CI2NO
Molecular Weight 254.11 g/mol

Physical State

Solid (Low melting) or Viscous
oil

Dependent on

purity/polymorph

Predicted MP

45°C - 65°C

Based on structural isomers

Isomer Reference

3-Chloro-4-(4-
chlorophenoxy)aniline (MP: 73-
77°C)

Para-substituted analogs
typically melt higher than
ortho-substituted targets like
this one.[2]

Critical Insight: The ortho positioning of the phenoxy group (2-position) creates steric bulk that

disrupts crystal packing compared to para isomers. Consequently, expect a lower melting point

and a higher tendency for supercooling.

Comparative Methodology: Selecting the Right

Alternative

For this specific compound, "performance” is defined by the accuracy and resolution of the

thermal data. Below, we compare the two primary alternatives for verification.

Table 1: Performance Comparison (Capillary vs. DSC)
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Method A: Capillary Method B: DSC (Differential
Feature : .
(Automated) Scanning Calorimetry)
Optical transmission change
i Heat flow differential
Principle (Solid )
(Endothermic event)
Liquid)
Precision 03-05°C 0.1°C
Sample Size 1-3mg 2-10mg
) ) Qualitative (Broadening of Quantitative (Purity calculation
Impurity Detection )
range) via van't Hoff)
) ) New Vendor Qualification /
Best For... Routine QC / Quick ID _ _
Purity Analysis
Cost/Run Low High

Decision Logic (DOT Visualization)
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Start: Verification Goal

Is the goal Routine ID or Purity Assessment?

Routine \Critical/Unknown

Routine Identification Purity / New Vendor

Select Method A:
Automated Capillary

Select Method B:

DSC Analysis

Single Endotherm

Is Range > 2°C?

Yes (Impure) \No (Sharp)

Recrystallize Sample Release Lot

Click to download full resolution via product page

Figure 1: Decision tree for selecting the appropriate thermal analysis method based on
verification goals.

Experimental Protocol: Automated Capillary Method

While DSC is superior for purity, the Capillary Method is the standard for identity verification in
most synthesis labs. This protocol is optimized for 3-Chloro-2-(3-chlorophenoxy)aniline.[2][3]
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Phase 1: Sample Preparation (The "Packing" Variable)

Objective: Ensure uniform heat transfer.

Step 1: Dry the sample in a vacuum desiccator over P20s for 4 hours. Rationale:
Hygroscopic moisture depresses MP.

Step 2: Grind the sample into a fine powder using an agate mortar.
Step 3: Fill the capillary tube to a height of 2-3 mm.

Step 4: Compact the sample by dropping the tube through a 1-meter glass tube onto a hard
surface (the "drop method"). Rationale: Removes air pockets that cause uneven heating.

Phase 2: The Ramp Protocol

Instrument: Mettler Toledo MP90 or equivalent.

Start Temperature: 35°C (Given the predicted low MP).

Ramp Rate A (Fast Scan): 10°C/min to determine approximate MP.
Ramp Rate B (Analysis Scan):1.0°C/min.

o Expert Note: Do not exceed 1°C/min. Ortho-substituted anilines often exhibit "lattice
softening"” prior to true melting. A fast ramp will mask the onset temperature.

Phase 3: Data Interpretation

Onset Point (Meniscus): Record when liquid first appears clearly.
Clear Point: Record when the last crystal disappears.
Acceptance Criteria:

o Range:

2.0°C (e.g., 52.1 — 53.8°C).

o Deviation: If a reference standard exists, experimental value must be within
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1.0°C.

Troubleshooting & Scientific Integrity
Scenario A: The "Oiling Out" Phenomenon

Observation: The sample turns into a viscous droplet/oil before a distinct melt.
o Cause: Trace solvent impurities (Rotovap residue) or inherent low MP of the ortho-isomer.

» Remedy: Perform a Mixed Melting Point test. Mix the sample 1:1 with a known standard of a
structural analog (e.g., 3-Chloro-4-(4-chlorophenoxy)aniline) only if the specific standard is
unavailable. If the mixture melts lower than the individual components, they are different
substances.

Scenario B: Broad Melting Range (> 3°C)
Observation: Gradual softening from 45°C to 55°C.

o Causality: Eutectic impurities.

o Action: Recrystallize from Ethanol/Water (9:1) or Hexane/Ethyl Acetate.

Self-Validating System (Calibration)

Before running the sample, verify the instrument using a standard that brackets the expected
temperature.

o Standard:Benzophenone (MP: 48.1°C).

 Validation: If Benzophenone reads > 48.6°C or < 47.6°C, recalibrate the sensor before
testing the target aniline.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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